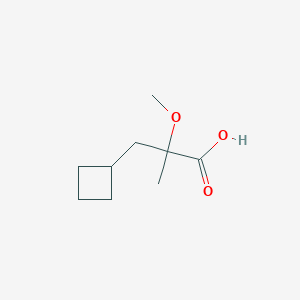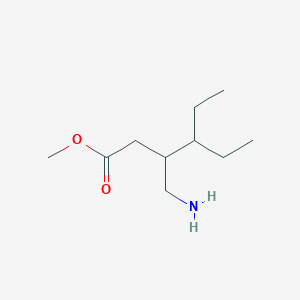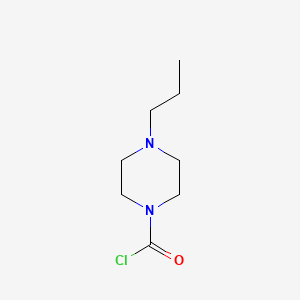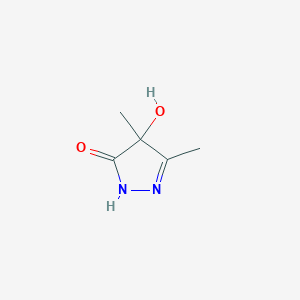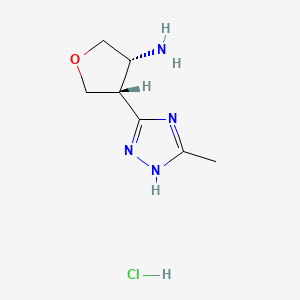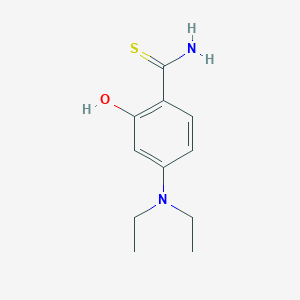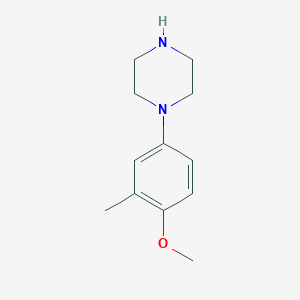
1-(4-Methoxy-3-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-3-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Méthodes De Préparation
The synthesis of 1-(4-Methoxy-3-methylphenyl)piperazine typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine. The reaction is carried out under controlled conditions, often involving the use of glacial acetic acid as a solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Methoxy-3-methylphenyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions and reagents may vary.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include glacial acetic acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methoxy-3-methylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying various biochemical pathways and mechanisms.
Industry: It is used in the synthesis of other chemical compounds and intermediates, contributing to the development of pharmaceuticals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in mitigating the symptoms of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
1-(4-Methoxy-3-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: Lacks the methoxy group, which may affect its biological activity and chemical properties.
1-(4-Methoxyphenyl)piperazine: Lacks the methyl group, which could influence its interaction with molecular targets.
The presence of both methoxy and methyl groups in this compound makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity.
Propriétés
Numéro CAS |
1121610-28-3 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(4-methoxy-3-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-9-11(3-4-12(10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
Clé InChI |
PMZXESGFAZJQBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2CCNCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


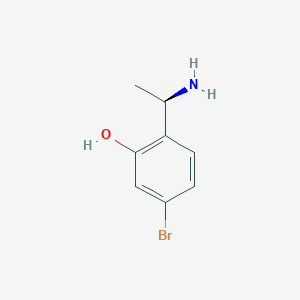
![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
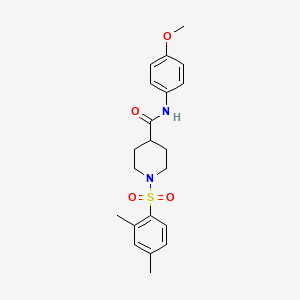
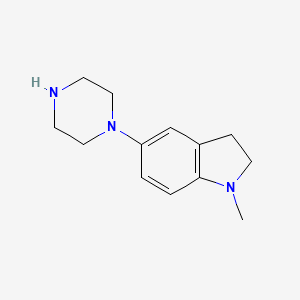
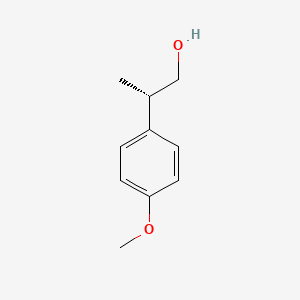
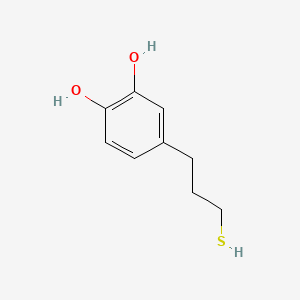
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
